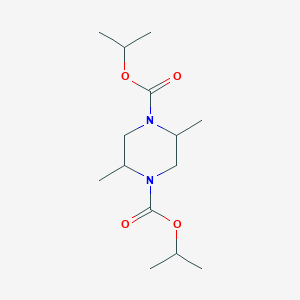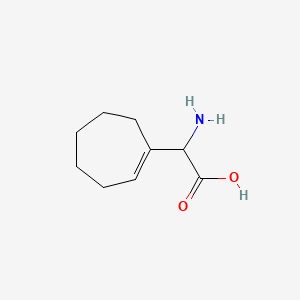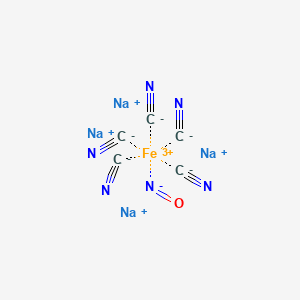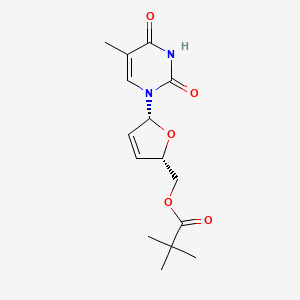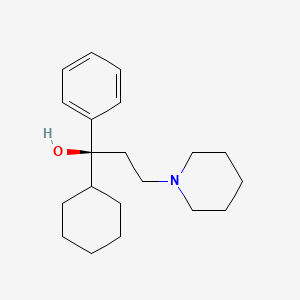
(s)-Trihexyphenidyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Trihexyphenidyl is a synthetic anticholinergic agent primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It is known for its ability to alleviate muscle stiffness, tremors, and spasms by blocking the action of acetylcholine, a neurotransmitter involved in muscle movement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trihexyphenidyl typically involves the reaction of 1-cyclohexyl-1-phenyl-3-piperidinopropanol with hydrochloric acid. The process includes several steps:
Formation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol: This is achieved through the reaction of cyclohexylmagnesium bromide with 1-phenyl-3-piperidinopropanone.
Conversion to this compound: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Trihexyphenidyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-Trihexyphenidyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic agents and their interactions with various receptors.
Biology: Employed in research on neurotransmitter pathways and their role in muscle movement and coordination.
Medicine: Investigated for its potential in treating other neurological disorders beyond Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
(S)-Trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This inhibition reduces the activity of cholinergic neurons, leading to decreased muscle stiffness, tremors, and spasms. The compound primarily targets the M1 muscarinic receptor subtype, which is involved in the regulation of motor control.
Comparaison Avec Des Composés Similaires
Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Biperiden: A similar compound with anticholinergic properties used for the same indications.
Procyclidine: An anticholinergic drug used to manage Parkinsonian symptoms.
Uniqueness of (S)-Trihexyphenidyl: this compound is unique in its specific targeting of the M1 muscarinic receptor subtype, which provides a more focused mechanism of action compared to other anticholinergic agents. This specificity may result in fewer side effects and improved therapeutic outcomes for patients.
Propriétés
Numéro CAS |
40520-24-9 |
|---|---|
Formule moléculaire |
C20H31NO |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
Clé InChI |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



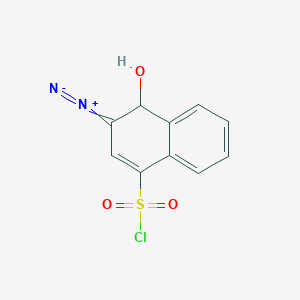

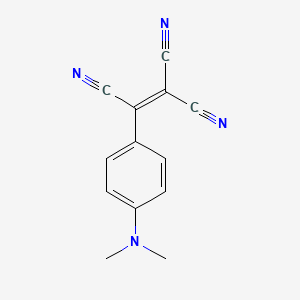
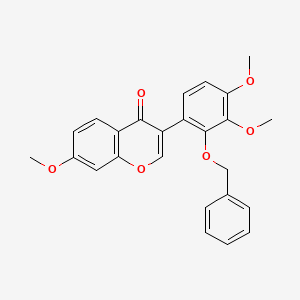
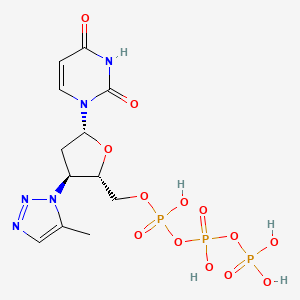
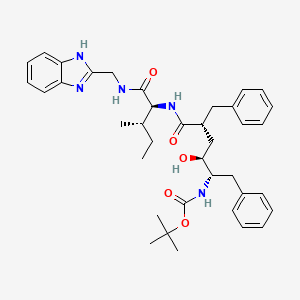

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
